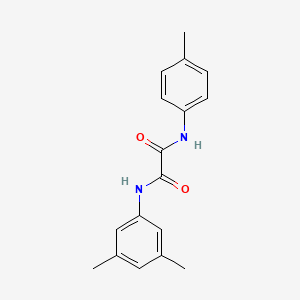
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 3,5-dimethylaniline with 4-methylaniline in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its amide linkage.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
- N-(3,5-Dimethylphenyl)-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Uniqueness
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings and the presence of an ethanediamide linkage. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
653591-77-6 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-6-14(7-5-11)18-16(20)17(21)19-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
SDPLXRWCTMHUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
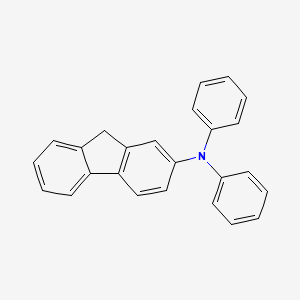


![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
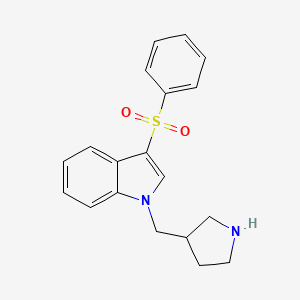
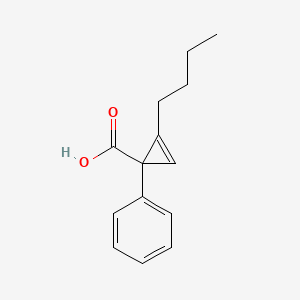
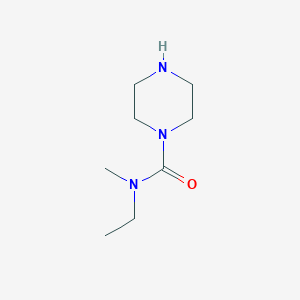

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
